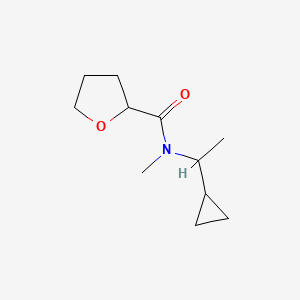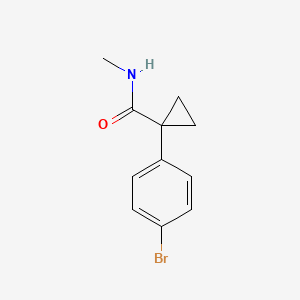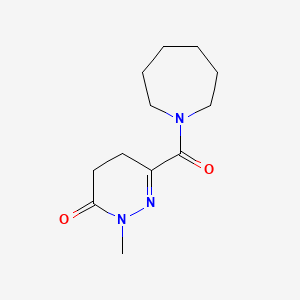
3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one, also known as DBSA, is a chemical compound that has been widely studied for its potential applications in scientific research. DBSA is a member of the azepanone family and has been found to possess a range of interesting properties that make it a promising candidate for use in various fields of research.
Wirkmechanismus
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one is not fully understood, but it is believed to involve the formation of covalent bonds with certain biomolecules. This covalent bonding can result in changes to the structure and function of the biomolecule, which can be used to study its properties and interactions with other molecules.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, which can be useful for studying the roles of these enzymes in various biological processes. This compound has also been found to exhibit anticancer activity, making it a promising candidate for use in cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one in lab experiments is its ability to form covalent bonds with biomolecules. This property makes it a useful tool for studying the interactions between biomolecules, as well as for studying the effects of various compounds on these interactions. However, one of the limitations of using this compound is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one. One promising area of research involves the development of new methods for synthesizing this compound and other azepanones. Another area of research involves the use of this compound in drug discovery, as it has been found to exhibit promising anticancer activity. Additionally, this compound may have applications in the development of new materials, such as polymers and coatings, due to its unique properties.
Synthesemethoden
3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-thiol with 6-bromo-1-caprolactam in the presence of a base. This reaction results in the formation of this compound as a white crystalline solid, which can be purified using standard techniques.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the mechanisms of action of various biological processes. This compound has been found to exhibit a range of interesting properties that make it a useful tool for studying the interactions between proteins, nucleic acids, and other biomolecules.
Eigenschaften
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c16-14-13(3-1-2-6-15-14)19-10-4-5-11-12(9-10)18-8-7-17-11/h4-5,9,13H,1-3,6-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSANBHWYYSJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)SC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-methylfuran-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516653.png)

![3-[(2-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7516657.png)
![1-[3-(Imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B7516676.png)






![N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516698.png)
![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)

